2-(Aminomethyl)-3-(p-tolyl)quinazolin-4(3H)-one
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Overview
Description
2-(Aminomethyl)-3-(p-tolyl)quinazolin-4(3H)-one: is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the aminomethyl and p-tolyl groups in this compound may enhance its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-(p-tolyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and p-tolualdehyde.
Condensation Reaction: The 2-aminobenzamide reacts with p-tolualdehyde in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the quinazolinone ring, potentially converting it to a dihydroquinazolinone derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Scientific Research Applications
2-(Aminomethyl)-3-(p-tolyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. It may serve as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-(p-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The aminomethyl and p-tolyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-3-phenylquinazolin-4(3H)-one
- 2-(Aminomethyl)-3-(m-tolyl)quinazolin-4(3H)-one
- 2-(Aminomethyl)-3-(o-tolyl)quinazolin-4(3H)-one
Uniqueness
2-(Aminomethyl)-3-(p-tolyl)quinazolin-4(3H)-one is unique due to the presence of the p-tolyl group, which may confer distinct steric and electronic properties. This can influence its biological activity and specificity compared to other similar compounds with different substituents.
Properties
Molecular Formula |
C16H15N3O |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H15N3O/c1-11-6-8-12(9-7-11)19-15(10-17)18-14-5-3-2-4-13(14)16(19)20/h2-9H,10,17H2,1H3 |
InChI Key |
CSHCDYYXXIFTKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CN |
Origin of Product |
United States |
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